molecular formula C17H20N2O4 B557167 Boc-D-Tpi-OH CAS No. 123910-26-9

Boc-D-Tpi-OH

Cat. No. B557167
M. Wt: 316.35 g/mol
InChI Key: FHEPEWKHTOVVAT-CQSZACIVSA-N
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Description

“Boc-D-Tpi-OH” is a chemical compound that is often used in organic synthesis . It is also known as N-alpha-t-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-D-3-carboxylic acid .


Synthesis Analysis

The synthesis of “Boc-D-Tpi-OH” involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . This group is commonly used in the synthesis of peptides . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Chemical Reactions Analysis

“Boc-D-Tpi-OH” reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Scientific Research Applications

Novel Peptide-Based Ionic Liquids

A study discussed the synthesis of a series of novel proline functionalized dipeptide imidazolium ionic liquids, including ones like Boc-[Pro-Pro-EMIM], Boc-[Pro-Val-EMIM], and others. These ionic liquids were created through reactions involving dipeptides (including Boc-Pro-Pro-OH) and exhibited characteristics similar to conventional imidazolium ionic liquids. Their thermal stability and other properties were analyzed using various spectroscopic methods (Chaubey et al., 2020).

Environmental Applications

The study on pollution control of surface waters detailed the use of highly oxidizing gaseous species (OH, NO, and derivatives) formed in an electrical discharge, suitable for reducing the organic pollutant concentration in water. The paper emphasizes the role of oxidizing species and mentions the importance of controlling factors like pH and organic carbon content (Njoyim-Tamungang et al., 2011).

Catalysis and Reaction Mechanisms

Research on the formation and reactivity of Ir(III) hydroxycarbonyl complexes highlighted kinetic studies and the role of OH bond cleavage in the rate-determining step of certain reactions. This study provides insights into the reactivity and formation of complexes involving hydroxycarbonyl and hydroxyl groups (Elliott et al., 2006).

Photocatalysis and Material Sciences

A paper discussing the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a Z-scheme photocatalyst highlighted the use of nanosheets and their role in enhancing photocatalytic activity for NOx removal. The research explored the generation of O2– and OH as the main active species during the photocatalytic reaction process, offering insights into the efficiency of charge separation and the potential of these materials in environmental applications (Zhu et al., 2019).

Semiconductor Technology

The paper on ambipolar polydiketopyrrolopyrrole discussed the synthesis of a polymeric semiconductor and its application in organic field-effect transistors (OFETs). The study provided insights into the effects of thermal cleavage on molecular packing structure and highlighted the potential of such materials in semiconductor technology (Lee et al., 2012).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Boc-D-Tpi-OH" . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “Boc-D-Tpi-OH” could involve its use in the development of more complex, functionally diverse structures . As the pursuit of these structures continues to expand, the need to develop differential protecting group installation and deprotection strategies will evolve .

properties

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEPEWKHTOVVAT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Boc-D-Tpi-OH

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